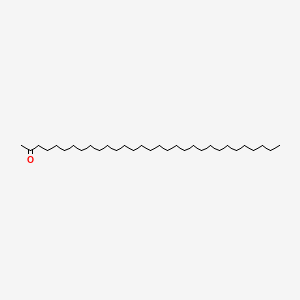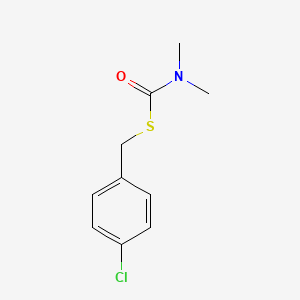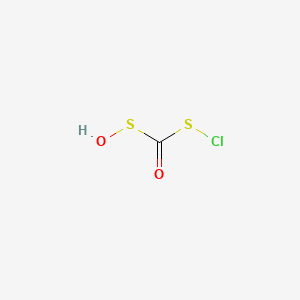
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is a hypothetical organosulfur compound that contains chlorine, sulfur, oxygen, and carbon atoms. The structure suggests it has both chlorosulfanyl and hydroxysulfanyl functional groups attached to a central carbon atom, along with an oxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorosulfanyl)(hydroxysulfanyl)oxomethane would likely involve multiple steps:
Formation of Chlorosulfanyl Group: This could be achieved by reacting a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions.
Introduction of Hydroxysulfanyl Group: This might involve the reaction of a sulfur-containing intermediate with a hydroxylating agent.
Attachment of Oxo Group: The oxo group could be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxysulfanyl group can undergo oxidation to form sulfonic acids.
Reduction: The chlorosulfanyl group can be reduced to form thiols.
Substitution: Both chlorosulfanyl and hydroxysulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).
Major Products
Sulfonic Acids: From oxidation of hydroxysulfanyl group.
Thiols: From reduction of chlorosulfanyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying sulfur metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: Use in manufacturing processes that require sulfur-containing compounds.
Mécanisme D'action
The mechanism of action would depend on the specific application:
Chemical Reactions: Involves nucleophilic attack, oxidation, and reduction processes.
Biological Interactions: Could interact with enzymes and proteins through sulfur bonds, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: Contains a sulfonyl chloride group.
Methanesulfonic Acid: Contains a sulfonic acid group.
Thiomethanol: Contains a thiol group.
Uniqueness
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is unique due to the presence of both chlorosulfanyl and hydroxysulfanyl groups on the same molecule, along with an oxo group
Propriétés
Numéro CAS |
33448-88-3 |
|---|---|
Formule moléculaire |
CHClO2S2 |
Poids moléculaire |
144.6 g/mol |
Nom IUPAC |
hydroxysulfanylcarbonyl thiohypochlorite |
InChI |
InChI=1S/CHClO2S2/c2-5-1(3)6-4/h4H |
Clé InChI |
QUIXOHNABDWJMQ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(SO)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


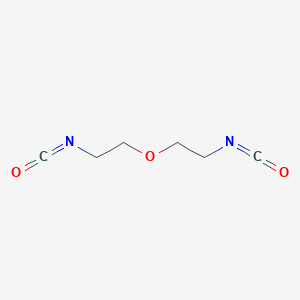

![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
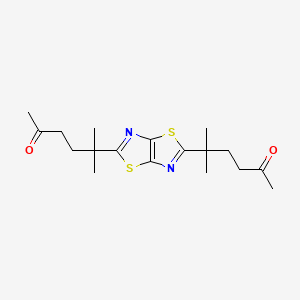
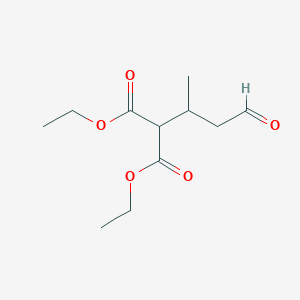
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
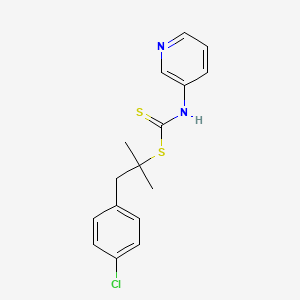
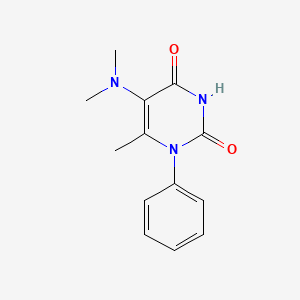
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
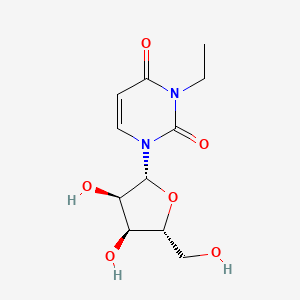
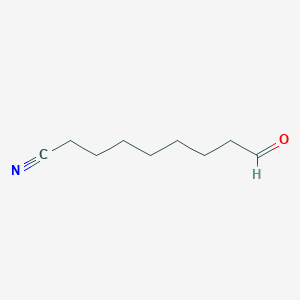
![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
